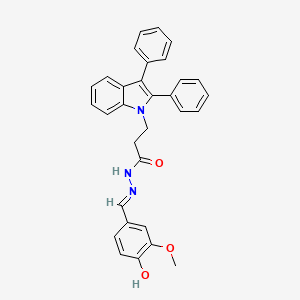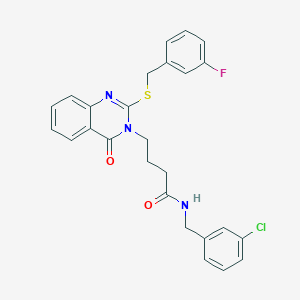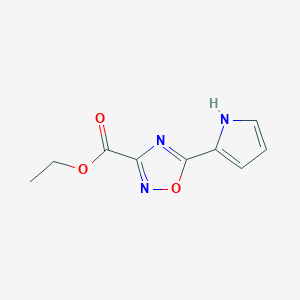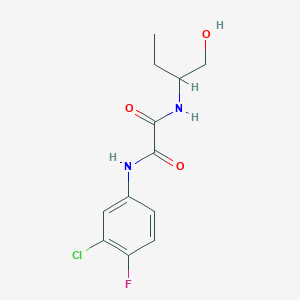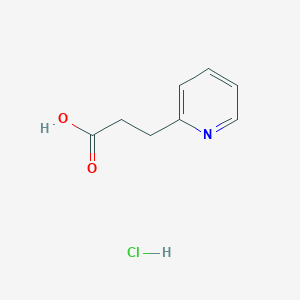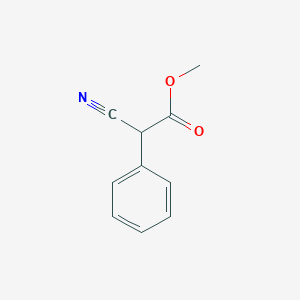
Methyl 2-cyano-2-phenylacetate
Vue d'ensemble
Description
“Methyl 2-cyano-2-phenylacetate” is a chemical compound with the CAS Number: 30698-30-7 . It has a molecular weight of 175.19 . The IUPAC name for this compound is methyl cyano (phenyl)acetate .
Synthesis Analysis
The synthesis of “Methyl 2-cyano-2-phenylacetate” can be carried out from Benzeneacetonitrile . A versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI Code for “Methyl 2-cyano-2-phenylacetate” is 1S/C10H9NO2/c1-13-10 (12)9 (7-11)8-5-3-2-4-6-8/h2-6,9H,1H3 . This code provides a specific representation of its molecular structure.Chemical Reactions Analysis
“Methyl 2-cyano-2-phenylacetate” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
“Methyl 2-cyano-2-phenylacetate” has a boiling point of 148-151 °C (Press: 13 Torr) and a density of 1.145±0.06 g/cm3 (Predicted) . It is a liquid at room temperature .Applications De Recherche Scientifique
“Methyl 2-cyano-2-phenylacetate” is used in the cyanoacetylation of amines . This process is important in the formation of biologically active compounds .
Method of Application
The synthesis of cyanoacetamide derivatives, such as “Methyl 2-cyano-2-phenylacetate”, can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Some of the methods that have been used to prepare N-aryl or N-heteryl cyanoacetamides include:
- Neat methods : The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .
- Stirring without solvent at steam bath : Another way for the preparation of N-substituted cyanoacetamide without further purification, via stirring of ethyl cyanoacetate with amines at 70 °C for 6 h, then leaving it to stir at room temperature overnight .
- Fusion : The solvent-free reaction of aryl amines with ethyl cyanoacetate constitutes one of the most widely and harshest used methods for the preparation of cyanoacetanilides .
Results or Outcomes
The cyanoacetylation of amines using “Methyl 2-cyano-2-phenylacetate” results in the formation of N-cyanoacetamides . These compounds are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 2-cyano-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAHBRVAXFGEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-phenylacetate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2646733.png)
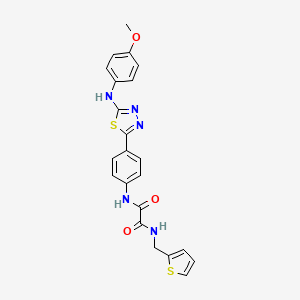
![2-[2-[2-[16-[2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]ethoxy]ethyl]isoindole-1,3-dione](/img/structure/B2646737.png)
![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2646738.png)
![4-Bromo-2-{[(3-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2646739.png)
![(Z)-2-(1,3-benzodioxol-5-yl)-3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]prop-2-enenitrile](/img/structure/B2646741.png)
![(2-Chloro-6-fluorophenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646742.png)
![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2646743.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2646744.png)
